

Essential Safety and Operational Guide for Handling STL1267

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Compound of Interest		
Compound Name:	STL1267	
Cat. No.:	B10854985	Get Quote

This document provides immediate and essential safety, handling, and disposal information for **STL1267**, a potent REV-ERB agonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

Property	Value
CAS Number	1429024-58-7
Molecular Formula	C17H11CIN4O
Molecular Weight	322.75 g/mol
Appearance	Solid Powder
Solubility	Soluble in DMSO

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling **STL1267**:



PPE Category	Specific Requirements
Eye Protection	Safety goggles with side-shields.
Hand Protection	Protective gloves (e.g., nitrile rubber).
Body Protection	Impervious clothing, such as a lab coat.
Respiratory Protection	A suitable respirator should be used if handling large quantities or if there is a risk of dust or aerosol formation. Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **STL1267** and to prevent accidental exposure.

Handling:

- · Avoid inhalation of dust and aerosols.
- Prevent contact with skin and eyes.
- Use only in areas with appropriate exhaust ventilation.

Storage:

- Solid Powder:
 - -20°C for up to 12 months.
 - 4°C for up to 6 months.
- In Solvent (e.g., DMSO):
 - -80°C for up to 6 months.[1]
 - -20°C for up to 1 month.[1]



- Keep the container tightly sealed in a cool, well-ventilated area.
- Protect from direct sunlight and sources of ignition.

Emergency and First Aid Procedures

In the event of accidental exposure to **STL1267**, follow these first aid measures immediately:

Exposure Route	First Aid Measures
Eye Contact	Remove contact lenses, if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.
Skin Contact	Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation	Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion	Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

The disposal of **STL1267** and its containers must be conducted in accordance with local, state, and federal regulations for chemical waste. As a heterocyclic compound, improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

 Collect waste STL1267 (solid or in solution) in a designated, properly labeled, and sealed container.



- Do not mix with other waste streams unless compatibility is confirmed. As a general rule, segregate acids, bases, halogenated solvents, and non-halogenated solvents.[2]
- Contaminated materials, such as pipette tips, tubes, and gloves, should also be collected in a designated hazardous waste container.

Disposal Method:

- Waste containing STL1267 should be disposed of through a licensed chemical waste disposal company.
- Do not pour **STL1267** down the drain or dispose of it in the regular trash.
- Empty containers that held STL1267 should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous waste.

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol outlines a general procedure for treating HepG2 cells with **STL1267** to assess its effect on gene expression.

- Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluency.
- Preparation of STL1267 Stock Solution: Prepare a stock solution of STL1267 in DMSO. For example, a 10 mM stock solution.
- Treatment: Dilute the STL1267 stock solution to the desired final concentration (e.g., 5 μM) in the cell culture medium.
- Incubation: Replace the existing cell culture medium with the medium containing STL1267 and incubate for the desired time period (e.g., 24 hours).
- Analysis: After incubation, harvest the cells to analyze changes in gene expression (e.g., BMAL1, Mtnd1, etc.) using techniques such as qRT-PCR or RNA sequencing.



In Vivo Mouse Study Protocol

This protocol provides a general guideline for administering **STL1267** to mice to evaluate its in vivo efficacy.

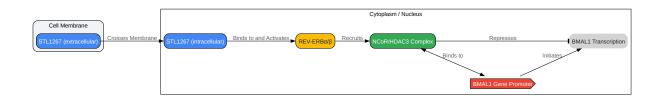
- Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).
- **STL1267** Formulation: Prepare a solution of **STL1267** for intraperitoneal (i.p.) injection. The vehicle used should be appropriate for the compound and the animal model.
- Administration: Administer a single dose of STL1267 (e.g., 50 mg/kg) via intraperitoneal injection.
- Sample Collection: At various time points post-administration (e.g., up to 12 hours), collect blood and tissue samples (e.g., liver) for analysis.
- Analysis: Analyze the collected samples to determine the pharmacokinetic profile of STL1267 and its effect on target gene expression (e.g., Bmal1) in the tissues of interest.

REV-ERB Signaling Pathway

STL1267 is a potent agonist of the nuclear receptors REV-ERB α and REV-ERB β .[3] These receptors are key components of the circadian clock and act as transcriptional repressors.[4][5] The binding of an agonist like **STL1267** to REV-ERB enhances its repressive activity.

The core mechanism involves the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then acts on the promoter regions of target genes, leading to the suppression of their transcription. A primary target of REV-ERB is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, REV-ERB plays a crucial role in the negative feedback loop of the molecular clock.[6]





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Caption: Agonist activation of the REV-ERB signaling pathway.

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